Cas no 1026075-53-5 (Timolol EP Impurity E)

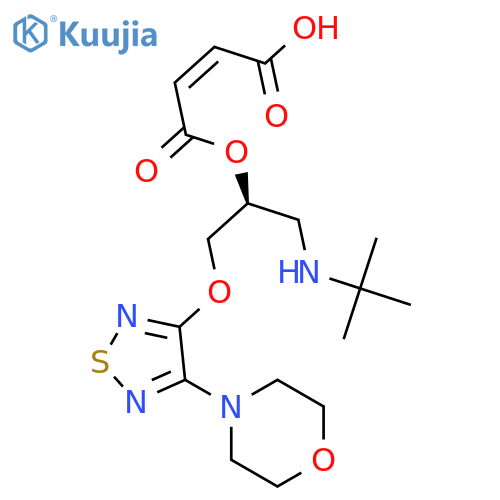

Timolol EP Impurity E structure

商品名:Timolol EP Impurity E

Timolol EP Impurity E 化学的及び物理的性質

名前と識別子

-

- Timolol EP Impurity E

- Timolol Impurity E

- Timolol maleate ester

- Q27281076

- (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid

- (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid

- (2Z)-4-((1S)-1-(((1,1-Dimethylethyl)amino)methyl)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)ethoxy)-4-oxobut-2-enoic acid

- J2V3WF497E

- (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoicacid

- UNII-J2V3WF497E

- TIMOLOL MALEATE IMPURITY E [EP IMPURITY]

- Timolol maleate specified impurity E [EP]

- 2-Butenedioic acid (2Z)-, 1-((1S)-1-(((1,1-dimethylethyl)amino)methyl)-2-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)ethyl) ester

- SCHEMBL4434481

- G90119

- 1026075-53-5

- TIMOLOL MALEATE IMPURITY E (EP IMPURITY)

- Timolol maleate specified impurity E

-

- インチ: InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1

- InChIKey: MGIAXRFZDNBKRF-RXNFCKPNSA-N

- ほほえんだ: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

計算された属性

- せいみつぶんしりょう: 414.157306g/mol

- ひょうめんでんか: 0

- XLogP3: -0.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 11

- 回転可能化学結合数: 11

- どういたいしつりょう: 414.157306g/mol

- 単一同位体質量: 414.157306g/mol

- 水素結合トポロジー分子極性表面積: 151Ų

- 重原子数: 28

- 複雑さ: 550

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 414.5g/mol

じっけんとくせい

Timolol EP Impurity E セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Timolol EP Impurity E 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A231906-5mg |

(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |

1026075-53-5 | 97% | 5mg |

$573.0 | 2025-03-01 | |

| Ambeed | A231906-1mg |

(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |

1026075-53-5 | 97% | 1mg |

$191.0 | 2025-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667443-20MG |

Timolol Related Compound E |

1026075-53-5 | 20mg |

¥10979.49 | 2025-01-11 | ||

| A2B Chem LLC | AX54898-10mg |

Timolol impurity E |

1026075-53-5 | 10mg |

$1038.00 | 2024-04-20 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667443-20MG |

1026075-53-5 | 20MG |

¥14821.96 | 2023-01-05 | |||

| Ambeed | A231906-10mg |

(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |

1026075-53-5 | 97% | 10mg |

$973.0 | 2025-03-01 |

Timolol EP Impurity E 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

1026075-53-5 (Timolol EP Impurity E) 関連製品

- 26839-76-9((R)-Timolol)

- 30165-97-0(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol)

- 91524-16-2(2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)-)

- 26921-17-5((S)-Timolol Maleate)

- 26839-77-0((R)-(+)-Timolol Maleate)

- 106351-79-5(Butanoic acid,1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]ethylester, (S)- (9CI))

- 33305-95-2((R)-(+)-Timolol maleate)

- 29023-48-1(1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)

- 57073-55-9(rac Timolol Maleate)

- 50929-98-1(but-2-enedioic acid; 1-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1026075-53-5)Timolol EP Impurity E

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):172/516/876